molecular formula C17H17Cl2N3O3S B2527191 1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea CAS No. 1203379-26-3

1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Cat. No.: B2527191
CAS No.: 1203379-26-3
M. Wt: 414.3
InChI Key: AQTODVYWIHXHBT-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dichlorophenyl group and a substituted phenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl moiety and a methyl group. The dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance binding interactions with biological targets . The isothiazolidinone dioxide group (a sulfonamide-derived heterocycle) contributes to solubility and metabolic stability, as seen in structurally related compounds .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c1-11-3-5-13(22-7-2-8-26(22,24)25)10-16(11)21-17(23)20-12-4-6-14(18)15(19)9-12/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTODVYWIHXHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structure combines a dichlorophenyl group with an isothiazolidinone moiety, suggesting potential applications in medicinal chemistry and therapeutic development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1203379-26-3
  • Molecular Formula : C₁₇H₁₇Cl₂N₃O₃S
  • Molecular Weight : 414.3 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the dioxidoisothiazolidinyl moiety is believed to enhance its binding affinity to enzymes and receptors involved in various disease processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzyme activity related to cancer cell proliferation and survival .
  • Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways critical for tumor growth and metastasis.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes findings related to the biological effects of this compound and related compounds:

Compound Biological Activity Mechanism
This compoundAnticancer propertiesInhibition of cell proliferation and induction of apoptosis
COH-SR4 (similar compound)Decreased survival in melanoma cellsInduces apoptosis and inhibits clonogenic potential
1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)ureaVaries based on structural differencesDifferent biological profiles due to lack of isothiazolidinone ring

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Melanoma Inhibition : A study on COH-SR4, a dichlorophenyl urea compound similar in structure, demonstrated significant inhibition of melanoma cell lines. The treatment led to decreased survival rates and induced apoptosis in vitro .
  • Enzyme Interaction Studies : Research has shown that compounds with similar urea structures can interact with key enzymes involved in cancer metabolism. Inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes .

Comparison with Similar Compounds

Key Observations :

  • In contrast, the 4-cyanophenyl group in ’s compounds offers similar electronic effects but with lower steric bulk .
  • Heterocyclic Moieties: The isothiazolidinone dioxide group in the target compound and ’s analog improves solubility compared to purely aromatic systems (e.g., naphthyl in ) .
  • Agricultural Relevance: Linuron’s methoxy-methyl group is critical for its herbicidal activity, suggesting that the target compound’s isothiazolidinone and methyl groups may confer distinct biological properties .

Physicochemical Properties

The table below highlights physicochemical data for selected analogs:

Compound Name Density (g/cm³) Boiling Point (°C) Molecular Weight Notes References
Target Compound N/A N/A ~420.3 Likely high thermal stability
1-(3,4-dichlorophenyl)-3-(3-propan-2-yloxypropyl)urea 1.248 388.1 305.2 Flexible alkyl chain; lower MW
1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea N/A N/A 405.5 Bulky substituents increase MW

Key Observations :

  • The target compound’s aromatic and heterocyclic substituents likely result in higher molecular weight and rigidity compared to alkyl-chain-containing analogs like ’s compound .
  • Density and boiling point data are scarce for isothiazolidinone-containing ureas, highlighting a gap in the literature .

Functional Group Impact on Bioactivity

  • Isothiazolidinone Dioxide: This group’s sulfone moiety may enhance oxidative stability and hydrogen-bonding capacity, as seen in and .
  • Methyl Group : The 2-methyl substituent on the phenyl ring in the target compound could reduce rotational freedom, improving binding specificity compared to unsubstituted analogs.

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
  • Step 1 : Formation of the isothiazolidine-dioxide moiety via cyclization of a thioamide precursor with chlorosulfonic acid under anhydrous conditions.
  • Step 2 : Coupling the dichlorophenylurea group using a substituted phenyl isocyanate and an amine intermediate.
    Key conditions include:
  • Solvents: Dichloromethane or DMF for polar intermediates.
  • Catalysts: Triethylamine to neutralize HCl byproducts during urea bond formation.
  • Temperature: 0–25°C to prevent side reactions.
    Yields >70% are achievable with HPLC purity >95% after column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% threshold).
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 confirm substituent positions (e.g., dichlorophenyl protons at δ 7.3–7.6 ppm; isothiazolidine-dioxide protons at δ 3.1–3.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 468.03).
  • X-ray Crystallography (if crystalline): Resolves bond angles and confirms the dioxidoisothiazolidine ring geometry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use DMSO stock solutions (10 mM) for biological assays.
  • Stability : Stable at −20°C for >6 months. Degrades in aqueous buffers (pH 7.4) at 37°C with a half-life of ~48 hours. Add antioxidants (e.g., 0.1% BHT) to prevent oxidation of the isothiazolidine-dioxide group .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Mitigate via:
  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for serum protein binding.
  • Dose-Response Validation : Perform 8-point dilution series (1 nM–100 µM) with triplicate technical replicates.
  • Off-Target Screening : Use proteome-wide affinity pulldown assays (e.g., thermal shift profiling) to identify non-specific interactions .

Q. What computational methods support structure-activity relationship (SAR) studies for optimizing this compound’s selectivity?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the urea linker’s hydrogen-bonding potential and the dichlorophenyl group’s hydrophobic interactions.
  • QSAR Modeling : Train models with descriptors like ClogP, polar surface area, and electrostatic potential. Validate against experimental IC50 datasets.
  • MD Simulations : Analyze the stability of the isothiazolidine-dioxide ring in aqueous environments to prioritize derivatives with enhanced metabolic stability .

Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?

  • Methodological Answer : Follow OECD guidelines for ecotoxicity testing:
  • Biodegradation : Use closed-bottle tests (OECD 301D) to measure BOD/COD ratios.
  • Aquatic Toxicity : Perform acute toxicity assays on Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition).
  • Soil Adsorption : Determine Koc values via batch equilibrium experiments.
    Data from structurally similar urea derivatives suggest moderate persistence (DT50 ~30 days) and low bioaccumulation potential (BCF <100) .

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